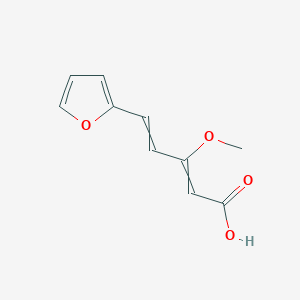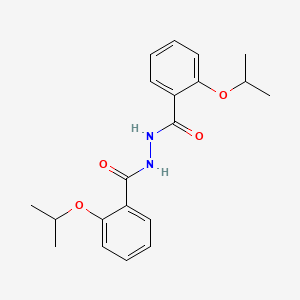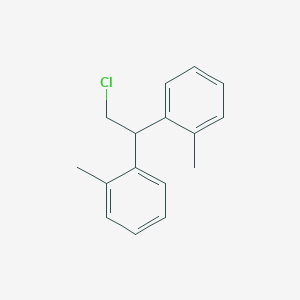
1,1'-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) is a chemical compound with the molecular formula C16H17Cl It is known for its unique structure, which includes a chloroethane group bonded to two methylbenzene rings
Méthodes De Préparation
The synthesis of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) typically involves the reaction of 2-methylbenzene with 2-chloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethane group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) involves its interaction with specific molecular targets. The chloroethane group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) can be compared with other similar compounds such as:
1,1,2-Trichloroethane: An organochloride solvent with different chemical properties and applications.
1,2-Bis(chlorodimethylsilyl)ethane: A compound with similar structural features but different reactivity and uses.
Methane, bis(2-chloroethoxy)-: Another compound with a chloroethane group, used in different industrial applications.
Propriétés
Numéro CAS |
113791-60-9 |
|---|---|
Formule moléculaire |
C16H17Cl |
Poids moléculaire |
244.76 g/mol |
Nom IUPAC |
1-[2-chloro-1-(2-methylphenyl)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-7-3-5-9-14(12)16(11-17)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
Clé InChI |
KUEURWIFYDNPGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CCl)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


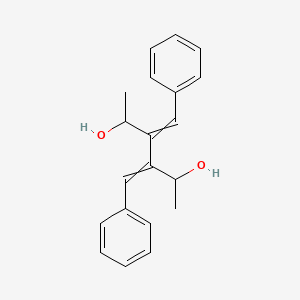
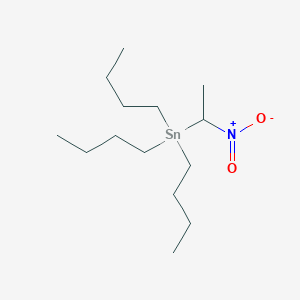
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
silane](/img/structure/B14312892.png)
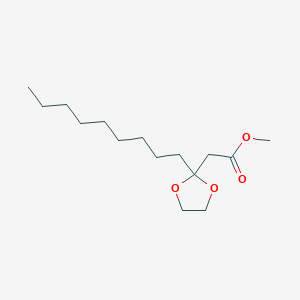
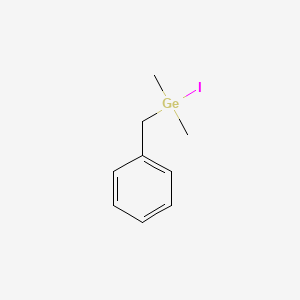

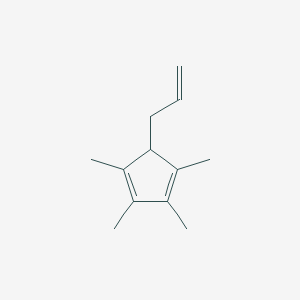
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
